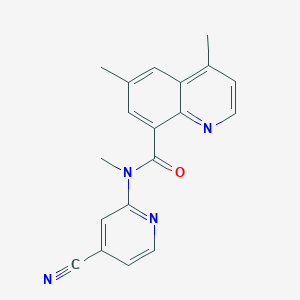![molecular formula C13H17ClFNOS B6623355 N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine](/img/structure/B6623355.png)
N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine, also known as CFMTI, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, particularly in the field of neuroscience.
Mécanisme D'action
N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine acts as a competitive inhibitor of VMAT2, binding to the same site as monoamine neurotransmitters. This binding prevents the uptake of monoamines into synaptic vesicles, leading to their depletion and subsequent effects on neuronal function.
Biochemical and Physiological Effects:
N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine has been shown to have various effects on neuronal function, including the inhibition of dopamine release, the enhancement of serotonin release, and the modulation of synaptic plasticity. These effects have been studied in various animal models, including rats and mice.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine is its potency as a VMAT2 inhibitor, which allows for the depletion of monoamine neurotransmitters at low concentrations. However, this potency also poses a limitation, as high concentrations of N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine can lead to non-specific effects on neuronal function. Additionally, the lack of selectivity of N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine for VMAT2 over other transporters can also pose a limitation in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine and its potential applications in scientific research. One area of interest is the exploration of its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Additionally, the development of more selective VMAT2 inhibitors could lead to a better understanding of the role of monoamine neurotransmitters in neuronal function. Finally, the use of N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine in combination with other compounds could lead to novel therapeutic approaches for various neurological disorders.
Méthodes De Synthèse
The synthesis of N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine involves a multi-step process that includes the reaction of 2-chloro-5-fluorobenzyl chloride with methylamine, followed by the reaction of the resulting intermediate with thioacetamide. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine has been found to be a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles. This inhibition leads to the depletion of monoamine neurotransmitters in the synaptic vesicles, which has been shown to have various effects on neuronal function.
Propriétés
IUPAC Name |
N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFNOS/c1-16(12-4-6-18(17)7-5-12)9-10-8-11(15)2-3-13(10)14/h2-3,8,12H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCLZQNTVFLOFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC(=C1)F)Cl)C2CCS(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[[2-(2,5-Difluorophenyl)acetyl]amino]phenyl]acetic acid](/img/structure/B6623278.png)
![2-[2-[[2-(6-Methylpyridin-3-yl)acetyl]amino]phenyl]acetic acid](/img/structure/B6623283.png)


![N-[3-(2-methylpropanoylamino)propyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B6623302.png)
![N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B6623313.png)
![[(3S,4R)-1-(furan-2-ylsulfonyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6623325.png)
![1-[(2,5-Dimethylpyrazol-3-yl)methyl]-3-[2-(1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]urea](/img/structure/B6623329.png)
![N-[(1-methylsulfonylazetidin-3-yl)methyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B6623340.png)
![(2R)-2-[[1-[3-(trifluoromethyl)phenyl]pyrazole-3-carbonyl]amino]propanoic acid](/img/structure/B6623348.png)
![2-Methyl-5-[3-(1-methylpyrazol-4-yl)propanoylamino]benzoic acid](/img/structure/B6623363.png)

![N-[3-(3-fluorophenyl)cyclobutyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B6623376.png)
![N-[4-(5-chlorothiophen-2-yl)butyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B6623385.png)